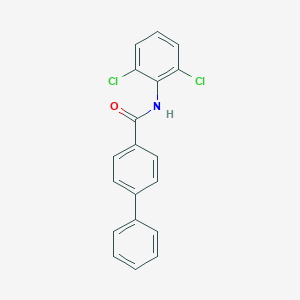
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. In animal models, N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has been shown to reduce inflammation and improve the symptoms of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide is its specificity towards cancer cells, which reduces the risk of toxicity to healthy cells. N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide also has a relatively low toxicity profile, making it a potential candidate for further development as an anti-cancer agent. However, N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
In the future, N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide could be further studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-angiogenic agent. Its mechanism of action could be further elucidated through molecular modeling and structural studies. The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide could also be optimized to improve its solubility and stability. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide could be studied in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide involves the reaction of 4-bromo-2-fluoroaniline and 2-phenoxyacetyl chloride in the presence of a base. This reaction results in the formation of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide as a white solid, which can be further purified through recrystallization. The purity and yield of N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models of rheumatoid arthritis.
Propriétés
Formule moléculaire |
C14H11BrFNO2 |
|---|---|
Poids moléculaire |
324.14 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Clé InChI |
NDUHGHLDZBSVHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




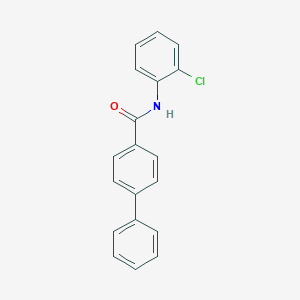
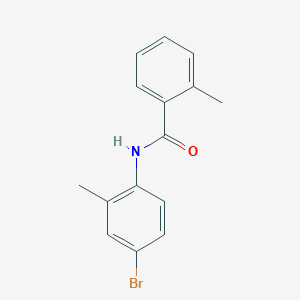
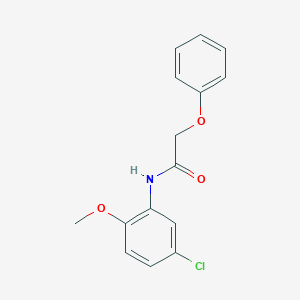
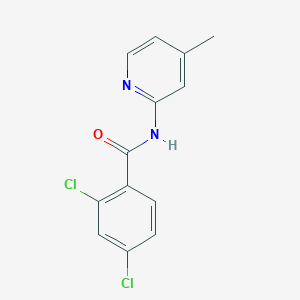

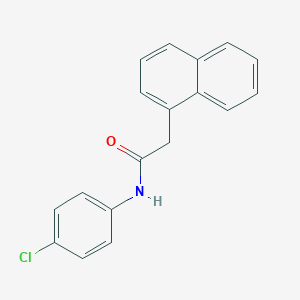
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
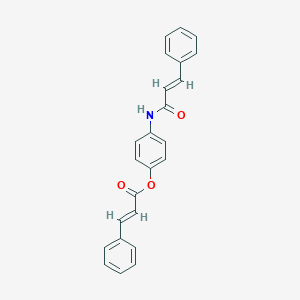
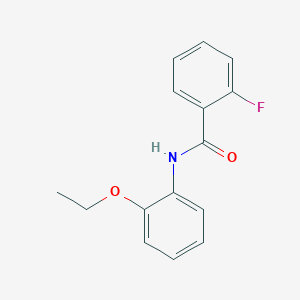
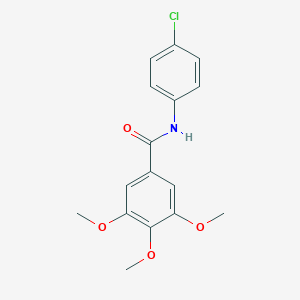
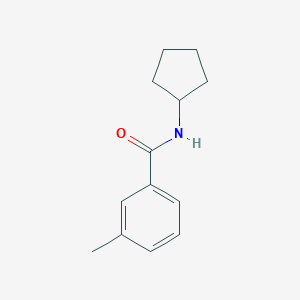
![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
